N-Boc-cadaverine
CAS No.: 51644-96-3
Cat. No.: VC21538923
Molecular Formula: C10H22N2O2
Molecular Weight: 202.29 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 51644-96-3 | 
|---|---|
| Molecular Formula | C10H22N2O2 | 
| Molecular Weight | 202.29 g/mol | 
| IUPAC Name | tert-butyl N-(5-aminopentyl)carbamate | 
| Standard InChI | InChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13) | 
| Standard InChI Key | DPLOGSUBQDREOU-UHFFFAOYSA-N | 
| SMILES | CC(C)(C)OC(=O)NCCCCCN | 
| Canonical SMILES | CC(C)(C)OC(=O)NCCCCCN | 
Introduction
Chemical Structure and Identification
N-Boc-cadaverine, also known as N-Boc-1,5-diaminopentane or tert-Butyl N-(5-aminopentyl)carbamate, is characterized by its unique molecular structure containing a pentamethylene chain between two nitrogen atoms, with one nitrogen protected by a tert-butyloxycarbonyl (Boc) group . This compound serves as a valuable reagent in organic synthesis due to its ability to selectively react at the free amine position.
Basic Chemical Information
The chemical identity of N-Boc-cadaverine is well-established with the following parameters:
- 
Chemical Abstract Service (CAS) Number: 51644-96-3
 - 
Molecular Formula: C10H22N2O2
 - 
Molecular Weight: 202.29 g/mol
 - 
Chemical Structure: Contains a five-carbon chain with an amine group at one end and a Boc-protected amine at the other
 - 
SMILES Notation: NCCCCCNC(OC(C)(C)C)=O
 
Physical Properties
N-Boc-cadaverine possesses distinct physical characteristics that influence its handling and applications in laboratory settings. These properties are summarized in Table 1.
Table 1. Physical Properties of N-Boc-cadaverine
| Property | Value | Source | 
|---|---|---|
| Physical Form | Oil | |
| Color | Yellow | |
| Boiling Point | 309.2±25.0 °C (Predicted) | |
| Density | 0.972 g/mL at 20 °C | |
| Refractive Index | n20/D 1.460 | |
| Flash Point | 109 °C | |
| pKa | 12.91±0.46 (Predicted) | 
Synthesis Methods
| Concentration | 0.1 mg | 0.5 mg | 1 mg | 5 mg | 10 mg | 
|---|---|---|---|---|---|
| 1 mM | 494.34 μL | 2.472 mL | 4.943 mL | 24.717 mL | 49.434 mL | 
| 5 mM | 98.868 μL | 494.34 μL | 988.68 μL | 4.943 mL | 9.887 mL | 
| 10 mM | 49.434 μL | 247.17 μL | 494.34 μL | 2.472 mL | 4.943 mL | 
Applications in Bioconjugate Chemistry
N-Boc-cadaverine has numerous applications in bioconjugate chemistry and serves as an important building block in various synthetic processes.
General Applications
The compound finds use as:
- 
A building block in oligonucleotide synthesis
 - 
A component in peptide synthesis
 
Specific Research Applications
Several notable research applications of N-Boc-cadaverine have been documented:
- 
Synthesis of supermacrocycles that self-assemble to form organic nanotubes
 - 
Preparation of water-soluble unsymmetrical sulforhodamine fluorophores from monobrominated sulfoxanthene dye
 - 
Synthesis of functionalized porphyrins that serve as biocompatible carrier systems for photodynamic therapy (PDT)
 
These applications highlight the versatility of N-Boc-cadaverine in creating complex molecular architectures with specific functionalities and properties.
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume